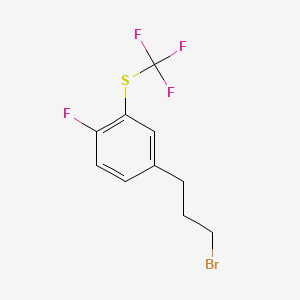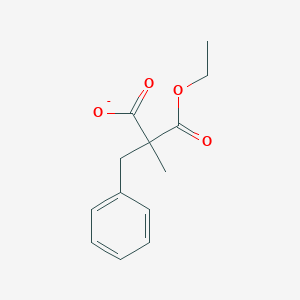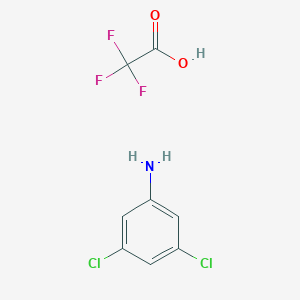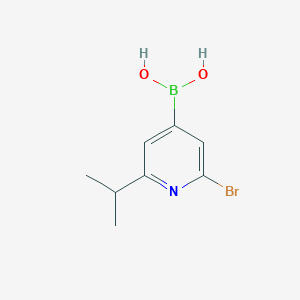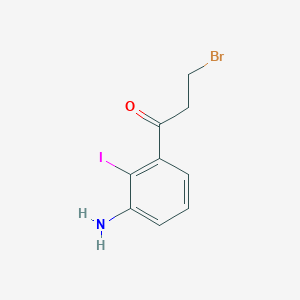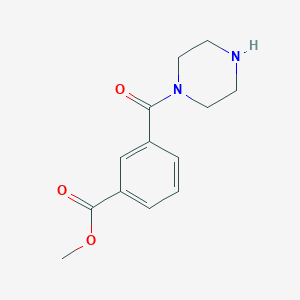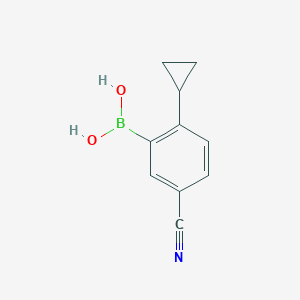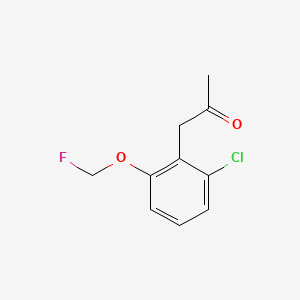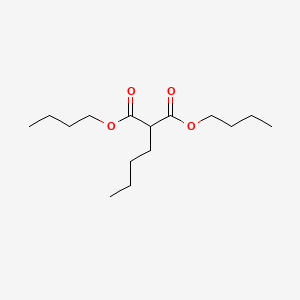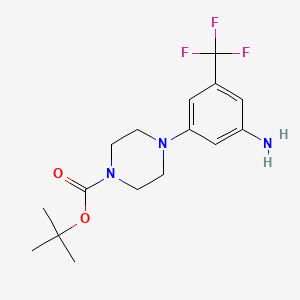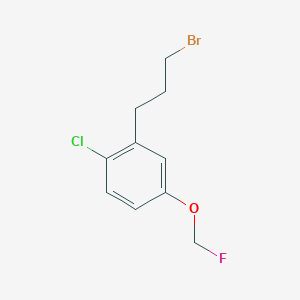![molecular formula C6H6O2 B14072125 Bicyclo[3.1.0]hexane-2,4-dione CAS No. 29798-87-6](/img/structure/B14072125.png)
Bicyclo[3.1.0]hexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[310]hexane-2,4-dione is a unique bicyclic compound characterized by its rigid structure and high ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a wide range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for bicyclo[31
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential, including anticancer and antiviral properties.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which bicyclo[3.1.0]hexane-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The high ring strain and unique structure allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[4.3.0]nonene: A larger bicyclic compound with distinct properties.
Uniqueness
Bicyclo[3.1.0]hexane-2,4-dione is unique due to its specific ring strain and reactivity, which make it particularly useful in synthetic chemistry. Its ability to undergo a variety of chemical reactions under different conditions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
29798-87-6 |
|---|---|
Molekularformel |
C6H6O2 |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
bicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C6H6O2/c7-5-2-6(8)4-1-3(4)5/h3-4H,1-2H2 |
InChI-Schlüssel |
WKUPQDDOIJNLLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C(=O)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
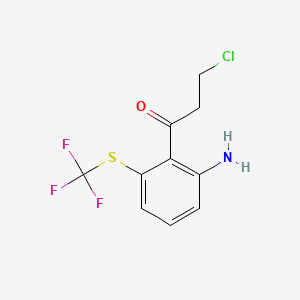
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
